molecular formula C23H21ClN4O2 B2986352 5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 850824-60-1

5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Katalognummer: B2986352
CAS-Nummer: 850824-60-1
Molekulargewicht: 420.9
InChI-Schlüssel: DLVVLNCJIOUNLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic organic molecule featuring a pyrido[1,2-a]benzimidazole core. Key structural elements include:

  • A 3-chloro-4-methylphenylamino substituent, which introduces halogenated and alkyl groups.
  • A methyl group at position 3 and a carbonitrile moiety at position 4, enhancing electronic and steric properties.

Eigenschaften

IUPAC Name

5-[3-(3-chloro-4-methylanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-14-7-8-16(10-19(14)24)26-12-17(29)13-27-20-5-3-4-6-21(20)28-22(30)9-15(2)18(11-25)23(27)28/h3-10,17,26,29H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVVLNCJIOUNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(CN2C3=CC=CC=C3N4C2=C(C(=CC4=O)C)C#N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

This compound belongs to the class of dihydropyrido-benzimidazole derivatives. Its structure can be represented as follows:

C17H19ClN4O Molecular formula \text{C}_{17}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}\quad \text{ Molecular formula }

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole and pyridine often exhibit significant antimicrobial properties. A study focusing on similar compounds showed that they possess activity against both Gram-positive and Gram-negative bacteria. The target of these studies often includes common pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivityIC50 (µg/mL)
Benzimidazole Derivative AAntibacterial10.5
Dihydropyridine Derivative BAntifungal7.8
Target CompoundAntimicrobialTBD

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

The proposed mechanism involves the inhibition of specific enzymes related to cell growth and survival, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Inhibition of these pathways can lead to reduced inflammation and tumor growth .

Case Studies

Case Study 1: Antitumor Efficacy
A recent study explored the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with an observed increase in apoptotic markers .

Case Study 2: Antimicrobial Effects
In a comparative study, this compound was tested against standard antibiotics. It exhibited comparable or superior activity against resistant strains of E. coli, suggesting its potential as a novel therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Comparison with Close Analogs

The closest analog is 5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 849913-18-4, ). Key differences include:

  • Substituent Variation : The target compound has a 3-chloro-4-methylphenyl group, whereas the analog lacks the chlorine atom, featuring only a 4-methylphenyl group.
  • Molecular Weight : The chloro substituent increases the molecular weight of the target compound (~421.9 g/mol) compared to the analog (386.455 g/mol) .

Table 1: Structural and Molecular Comparison

Compound Substituent (Phenyl Group) Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound 3-Chloro-4-methylphenyl C₃₃H₂₁ClN₄O₂ ~421.9 Enhanced lipophilicity due to Cl
(849913-18-4) 4-Methylphenyl C₂₃H₂₂N₄O₂ 386.455 Lower polarity, reduced steric bulk

Broader Comparison with Heterocyclic Derivatives

Pyrano-Pyrazole Derivatives ()

Compounds such as 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s) share:

  • A carbonitrile group and chlorophenyl substituent .
  • Divergent core structure (pyrano-pyrazole vs. pyrido-benzimidazole), leading to differences in π-π stacking and hydrogen-bonding patterns.

Key Insight : Chloro and methyl groups in both classes enhance metabolic stability, but the pyrido-benzimidazole core in the target compound may offer superior planarity for intercalation or enzyme binding .

Benzimidazole/Carbazole Derivatives ()

For example, 9H-Carbazole-9-ethanol, 3,6-dichloro-α-[(2-methyl-1H-benzimidazol-1-yl)methyl] (CAS: 301160-16-7) highlights:

  • Shared benzimidazole moiety but divergent substitution patterns.
  • Dichloro groups may increase halogen bonding compared to the mono-chloro target compound.

Key Insight : Chlorine positioning (meta vs. para) significantly impacts electronic effects and intermolecular interactions .

Spectroscopic and Computational Comparisons

NMR Analysis ()

The NMR methodology applied to rapamycin analogs () can be extrapolated to the target compound. For instance:

  • The 3-chloro substituent would cause distinct chemical shifts in regions analogous to "Region A" (positions 39–44 in ), altering the electronic environment of adjacent protons .
  • The hydroxypropyl chain may exhibit characteristic splitting patterns due to hydrogen bonding, as seen in similar diols .
Similarity Indexing ()

Using Tanimoto coefficient-based similarity indexing (e.g., comparing the target compound to ’s analog):

  • Structural similarity would exceed 85% due to identical core and minor substituent variation.
  • Pharmacokinetic properties (e.g., logP, solubility) could be predicted to differ by <10%, with the chloro group increasing logP by ~0.5 units .

Implications of Structural Differences

  • Lipophilicity and Bioavailability: The chloro substituent in the target compound likely enhances membrane permeability but may reduce aqueous solubility compared to its non-chlorinated analog .
  • Synthetic Complexity : Introducing chlorine may require regioselective halogenation steps, increasing synthesis difficulty compared to ’s compound .
  • Crystallography and Hydrogen Bonding : Tools like SHELX () and WinGX () would be critical for resolving the target’s crystal structure, particularly to analyze Cl···π or Cl···N interactions .

Q & A

Q. Can this compound be integrated into supramolecular assemblies or metal-organic frameworks (MOFs)?

  • Methodological Answer : Screen for co-crystallization with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids, pyridines) using Etter’s graph-set rules . Test MOF incorporation via solvothermal synthesis with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}) and characterize porosity via BET surface area analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.